

Synthesis and Characterization of 2,6-Dichloro-4-methylnicotinamide: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloro-4-methylnicotinamide

Cat. No.: B1296418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2,6-Dichloro-4-methylnicotinamide**, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a proposed synthetic pathway and predicted characterization data based on established chemical principles and data from analogous compounds.

Physicochemical Properties

2,6-Dichloro-4-methylnicotinamide is a solid compound with the molecular formula $C_7H_6Cl_2N_2O$.^{[1][2][3]} Its molecular weight is approximately 205.04 g/mol.^{[1][2][3]}

Property	Value	Source
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O	[1][2][3]
Molecular Weight	~205.04 g/mol	[1][2][3]
CAS Number	38841-54-2	[1][2][3]
Appearance	Solid (Predicted)	[4]
Boiling Point	299.8 °C at 760 mmHg (Predicted)	[4]
Purity (Commercially Available)	≥96%	[3]

Proposed Synthesis Pathway

A plausible two-step synthesis for **2,6-Dichloro-4-methylnicotinamide** is proposed, starting from 4-methyl-2,6-dihydroxynicotinic acid. This pathway involves a chlorination step followed by an amidation reaction.



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Caption: Proposed synthesis of **2,6-Dichloro-4-methylnicotinamide**.

Experimental Protocols (Proposed)

Step 1: Synthesis of 2,6-dichloro-4-methylnicotinic acid

This procedure is adapted from the synthesis of similar chlorinated nicotinic acids.[5][6]

- Materials: 4-methyl-2,6-dihydroxynicotinic acid, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), aromatic solvent (e.g., 1,2-dichlorobenzene).
- Procedure:

- In a flask equipped with a reflux condenser and a stirrer, suspend 4-methyl-2,6-dihydroxynicotinic acid in an aromatic solvent.
- Slowly add phosphorus pentachloride to the suspension with stirring.
- Add phosphorus oxychloride dropwise to the mixture.
- Heat the reaction mixture to reflux (approximately 110-130 °C) and maintain for several hours until the reaction is complete (monitored by TLC).[5]
- Cool the reaction mixture and carefully pour it into ice water to quench the excess reagents.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 2,6-dichloro-4-methylnicotinic acid, which can be purified by recrystallization.

Step 2: Synthesis of **2,6-Dichloro-4-methylnicotinamide**

This amidation procedure is based on standard methods for converting carboxylic acids to amides.[7][8][9]

- Materials: 2,6-dichloro-4-methylnicotinic acid, oxalyl chloride, dichloromethane (DCM), tetrahydrofuran (THF), ammonium hydroxide (NH₄OH).
- Procedure:
 - Dissolve 2,6-dichloro-4-methylnicotinic acid in dry DCM.
 - Add oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
 - Stir the mixture for 2-3 hours at room temperature. The progress of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,6-dichloro-4-methylnicotinoyl chloride.
- Dissolve the crude acid chloride in THF and add concentrated ammonium hydroxide dropwise at 0 °C.
- Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield **2,6-Dichloro-4-methylnicotinamide**. The product can be further purified by column chromatography or recrystallization.

Characterization Data (Predicted)

While experimental spectra for **2,6-Dichloro-4-methylnicotinamide** are available on platforms like SpectraBase, they are not publicly accessible.^{[1][10]} Therefore, the following tables present predicted spectral data.

NMR Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	H-5 (aromatic)
~7.2 & ~7.8	br s	2H	-CONH ₂
~2.4	s	3H	-CH ₃

Note: The chemical shifts of the amide protons are highly dependent on the solvent and concentration.^[11]

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~165	C=O (amide)
~150	C-2 (C-Cl)
~148	C-6 (C-Cl)
~145	C-4 (C-CH ₃)
~125	C-3 (C-CONH ₂)
~120	C-5
~20	-CH ₃

Note: Predicted values are based on typical chemical shift ranges for similar structures.[\[2\]](#)[\[12\]](#)

Mass Spectrometry (Predicted)

m/z	Interpretation
204/206/208	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (isotopic pattern for two chlorine atoms)
187/189/191	[M-NH ₂] ⁺
159/161	[M-NH ₂ -CO] ⁺

Note: The fragmentation pattern is hypothetical and based on common fragmentation pathways for amides.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 & ~3200	Strong, Broad	N-H stretch (amide)
~1680	Strong, Sharp	C=O stretch (amide I)
~1600	Medium	N-H bend (amide II)
~1550, 1450	Medium	C=C and C=N stretching (aromatic ring)
~800-600	Strong	C-Cl stretch

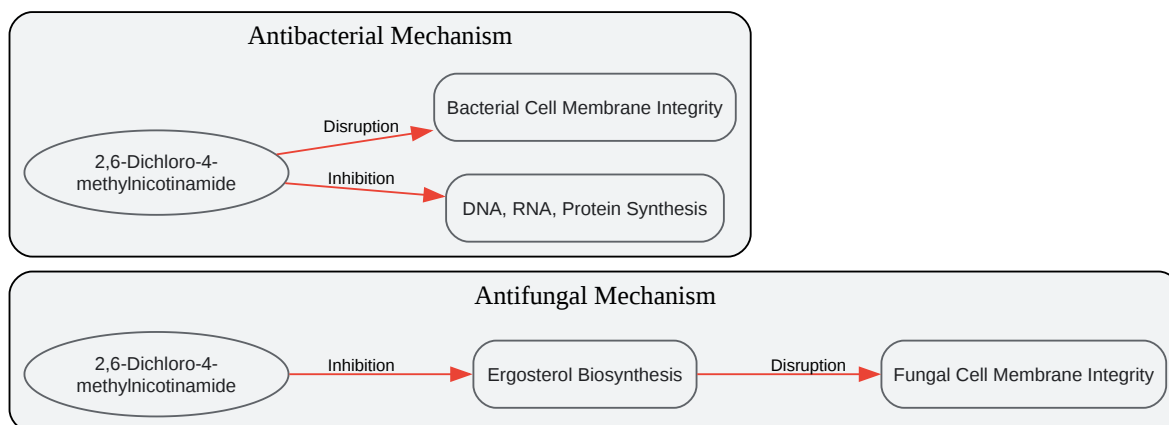
Potential Applications in Drug Development

Chlorinated nicotinamide and related pyridine derivatives have garnered attention for their potential biological activities, particularly as antimicrobial and antifungal agents.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of nicotinamide derivatives.^[13] The introduction of chloro-substituents can enhance this activity. The proposed mechanisms of action include:

- Antifungal: Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is a common mechanism for azole and pyridine-based antifungal drugs.^[13] ^[14]^[15] The disruption of the cell wall has also been suggested as a potential mechanism.^[1]
- Antibacterial: Disruption of bacterial cell membrane integrity and inhibition of essential metabolic functions, including DNA, RNA, and protein synthesis.^[16]



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- To cite this document: BenchChem. [Synthesis and Characterization of 2,6-Dichloro-4-methylnicotinamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296418#synthesis-and-characterization-of-2-6-dichloro-4-methylnicotinamide>]

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